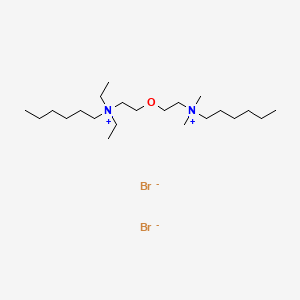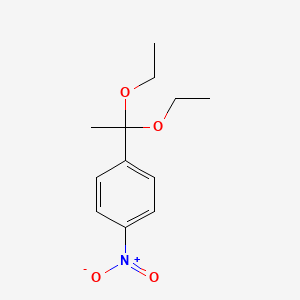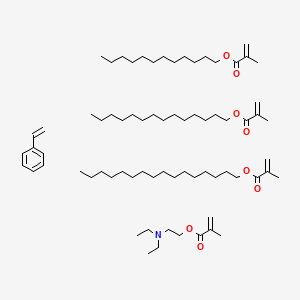
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of acetaldehyde with ammonia and hydrogen sulfide, followed by cyclization to form the dithiazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dithiazine ring .
Scientific Research Applications
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another dithiazine compound with similar structural features but different substituents.
2,4,6-Trimethyl-1,3,5-dithiazine: A related compound with trimethyl substitution on the dithiazine ring
Uniqueness
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine is unique due to its specific substitution pattern and the presence of an amine group at the 6-position.
Properties
CAS No. |
63927-11-7 |
|---|---|
Molecular Formula |
C5H10N2S2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
2,4-dimethyl-4H-1,3,5-dithiazin-6-amine |
InChI |
InChI=1S/C5H10N2S2/c1-3-7-5(6)9-4(2)8-3/h3-4H,1-2H3,(H2,6,7) |
InChI Key |
ZVEGQFVVNDQKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(SC(S1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)

![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)











